4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
Overview
Description
“4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C15H12N2O2 . It has a molecular weight of 252.27 g/mol . The compound is also known by other names such as BYK204165 and PARP Inhibitor XIV .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrole ring and an isoquinoline dione group . The InChI string for the compound is InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9- . The compound’s structure can be represented by the SMILES string CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 252.089877630 g/mol .Scientific Research Applications
Chemical Reactions and Derivatives
- 4-Acylmethylene-1, 3 (2H, 4H)-isoquinolinediones, including compounds like 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione, have been studied for their reactions with malononitrile, leading to the formation of pyrano and furo derivatives with potential in various chemical applications (Fujimaki et al., 1985).
- Catalytic hydrogenation and reduction processes of similar compounds have been explored, offering pathways to new derivatives that could be significant in the development of new chemical entities (Elliott & Takekoshi, 1976).
Photoreactive Properties and Applications
- Investigations into the photooxygenations of 1,3-isoquinolinediones have revealed the potential for these compounds in light-mediated chemical reactions, an area of interest for photochemistry and materials science (Ke-Qing et al., 1998).
Structural and Synthetic Chemistry
- The structure and synthesis of various isoquinoline derivatives, including those related to 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione, have been a focus, contributing to the field of synthetic organic chemistry and the development of new medicinal compounds (Zhao & Eguchi, 1997).
Electrophilic Cyclization Reactions
- Research on electrophilic cyclization reactions involving 2-alkynyl-1-methylene azide aromatics has opened up new synthetic routes for highly substituted isoquinolines, which can be pivotal in medicinal chemistry and drug design (Fischer et al., 2008).
Electrochromic and Luminescent Properties
- Studies on low-molecular weight compounds related to isoquinolinediones have shown potential applications in electroluminescent layers and organic light-emitting devices, indicating their significance in material sciences and engineering (Dobrikov et al., 2011).
Safety And Hazards
The compound may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling the compound .
properties
IUPAC Name |
(4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSIDSTHDDAJW-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione | |
CAS RN |
1104546-89-5 | |
Record name | 1104546-89-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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